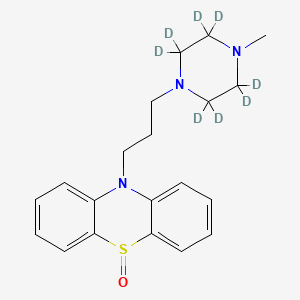
Perazine-d8 Sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perazine-d8 Sulfoxide is a deuterated derivative of Perazine, a phenothiazine antipsychotic used in the treatment of psychotic disorders. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Perazine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Perazine-d8 Sulfoxide typically involves the oxidation of Perazine-d8. The deuterated form of Perazine can be synthesized by substituting hydrogen atoms with deuterium in the phenothiazine structure. The oxidation process to form the sulfoxide can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar oxidation methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Perazine-d8 Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone.
Reduction: The sulfoxide can be reduced back to the parent compound, Perazine-d8.
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Perazine-d8 Sulfone.
Reduction: Perazine-d8.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
Perazine-d8 Sulfoxide is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Perazine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference compound in the development of new antipsychotic drugs.
Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) studies to understand the behavior of deuterated compounds.
作用機序
Perazine-d8 Sulfoxide exerts its effects by modulating dopamine receptors in the brain. It primarily acts as a dopamine D2 receptor antagonist, which helps in reducing psychotic symptoms. The deuterated form allows for detailed study of the interaction between the drug and its molecular targets, providing insights into the pathways involved in its therapeutic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar dopamine antagonist properties.
Perphenazine: A phenothiazine derivative used in the treatment of psychotic disorders.
Fluphenazine: A high-potency phenothiazine antipsychotic.
Uniqueness
Perazine-d8 Sulfoxide is unique due to its deuterated nature, which makes it particularly useful in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in pharmacokinetic and metabolic studies, providing a deeper understanding of the drug’s behavior in biological systems.
特性
分子式 |
C20H25N3OS |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide |
InChI |
InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2 |
InChIキー |
QGGFCTLXKUUQAT-DBVREXLBSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H] |
正規SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)
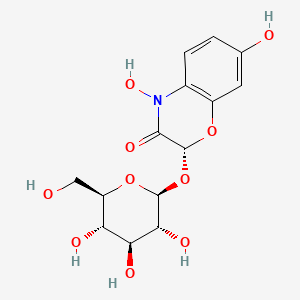
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
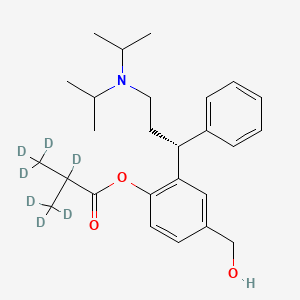
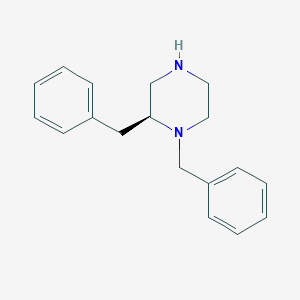
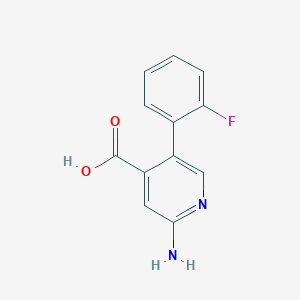
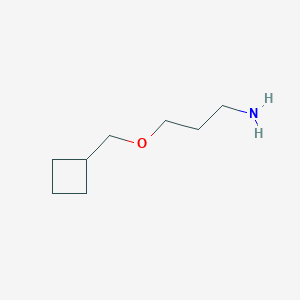
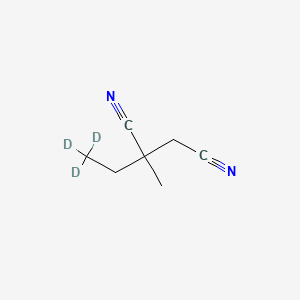
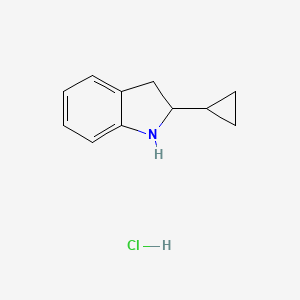
![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)
